

An In-Depth Technical Guide to 2,2-Dimethylbutanenitrile

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Compound of Interest

Compound Name: 2,2-Dimethylbutanenitrile

Cat. No.: B3380835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,2-dimethylbutanenitrile**, a nitrile compound with applications in organic synthesis. This document is intended to serve as a foundational resource for professionals in research and development.

Core Molecular Data

2,2-Dimethylbutanenitrile is a branched-chain aliphatic nitrile. Its molecular structure and properties are summarized below.

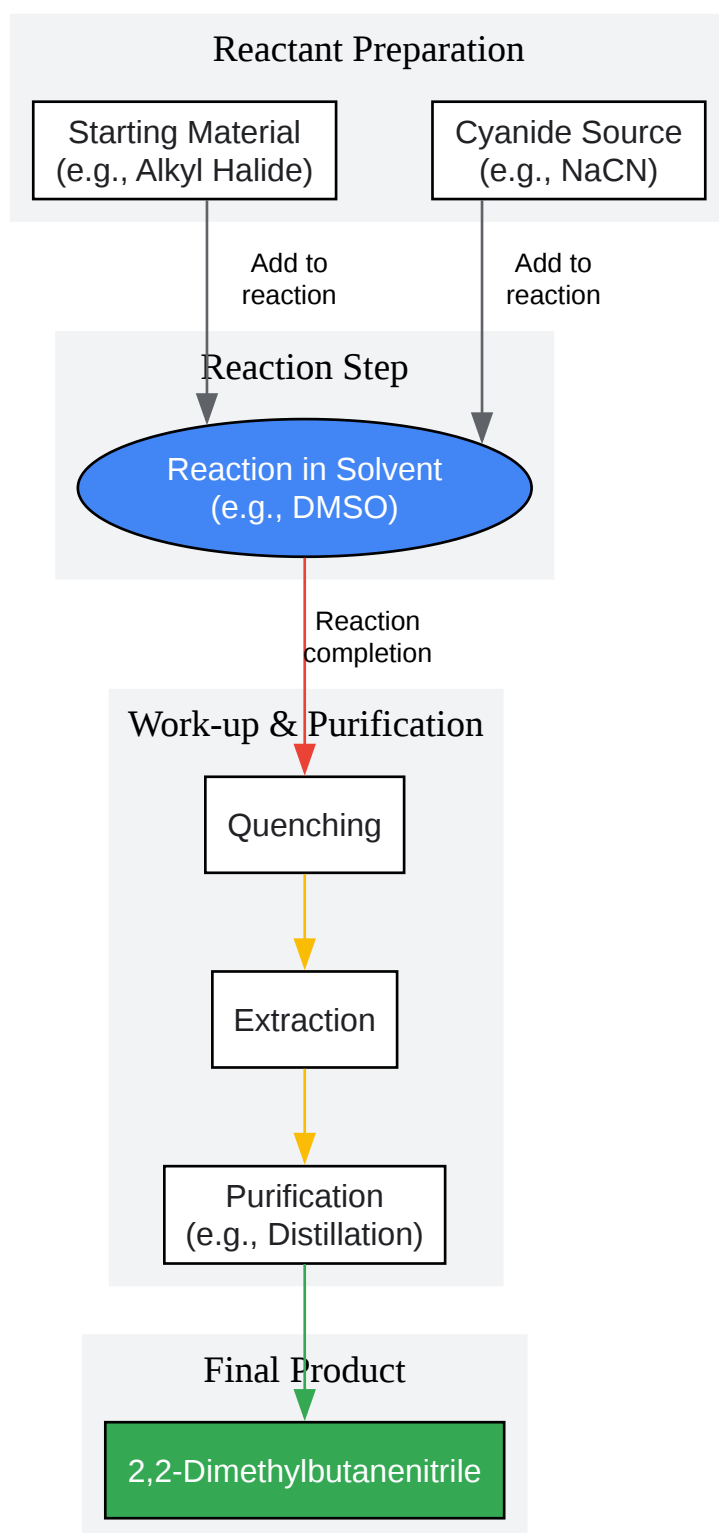
Property	Value	Source
Molecular Formula	C6H11N	[1][2][3][4][5]
Molecular Weight	97.1582 g/mol	[1][4]
97.16 g/mol	[2][3]	
CAS Registry Number	20654-46-0	[1][2][4][5]
IUPAC Name	2,2-dimethylbutanenitrile	[1][5]
Synonyms	2,2-dimethylbutyronitrile, 2-Cyano-2-methylbutane	[2][3]
Canonical SMILES	<chem>CCC(C)(C)C#N</chem>	[5]
InChI Key	OSEGNECCBMDWRB-UHFFFAOYSA-N	[1][4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,2-dimethylbutanenitrile** is not readily available in the public literature, a common synthetic route involves the reaction of a suitable precursor. The logical workflow for a potential synthesis is outlined below.

The synthesis of related nitrile compounds, such as β -ketonitriles, often involves the base-promoted acylation of a corresponding nitrile. For instance, the synthesis of 2,2-Dimethyl-4-oxopentanenitrile is achieved through the acylation of isobutyronitrile with an acetylating agent like ethyl acetate in the presence of a strong base such as potassium tert-butoxide. A typical procedure involves dissolving the starting nitrile in an anhydrous solvent like THF, followed by the addition of the base at a controlled temperature to form the nitrile anion. The acetylating agent is then added, and the reaction is stirred to completion before being quenched and worked up to isolate the product.

A logical workflow for the synthesis of a nitrile compound is depicted in the following diagram.



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